3-(Aminomethyl)phenol
Overview
Description
3-(Aminomethyl)phenol: is an organic compound with the molecular formula C7H9NO . It is a derivative of phenol, characterized by the presence of an aminomethyl group (-CH2NH2) attached to the third carbon of the benzene ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
3-(Aminomethyl)phenol, also known as m-Hydroxybenzylamine, is an organic compound and a derivative of phenol . It primarily targets the dopamine (DA) levels in the prefrontal cortex . Dopamine is a neurotransmitter that plays several important roles in the brain and body. It is involved in reward, motivation, memory, attention, and even regulating body movements .
Mode of Action
The compound interacts with its target by acting as a dopamine inhibitor . It reduces the levels of dopamine in the prefrontal cortex . This interaction and the resulting changes can have significant effects on the functions regulated by dopamine.
Biochemical Pathways
This compound is a phenolic compound, and phenolic compounds are secondary metabolites of plants . They are biosynthetically formed via the shikimate/phenylpropanoid pathway or the malonate/acetate pathway, also known as the polyketide pathway . These pathways produce monomeric and polymeric phenols and polyphenols, which fulfill a broad range of physiological roles in plants .
Pharmacokinetics
Its solubility in water and ethanol suggests that it may have good bioavailability
Result of Action
The primary result of the action of this compound is the reduction of dopamine levels in the prefrontal cortex . This can influence various brain functions, including reward, motivation, memory, and attention. The specific molecular and cellular effects would depend on the context and the individual’s overall neurochemistry.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and ethanol suggests that it might be affected by the hydration and alcohol levels in the body Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 3-(Aminomethyl)phenol involves the Petasis borono-Mannich reaction . This reaction utilizes salicylaldehydes, secondary amines, and phenyl boronic acids in the presence of magnetic Fe3O4 nanoparticles as a catalyst. The reaction conditions are mild, and the process yields high efficiency and excellent functional group tolerance .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of magnetic Fe3O4 nanoparticles as a catalyst is advantageous due to their reusability and stability over multiple cycles without significant loss of activity .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
3-(Aminomethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in designing pharmaceuticals with antibacterial and antimalarial activities.
Industry: this compound is used in the production of dyes, polymers, and as an additive in lubricating oils
Comparison with Similar Compounds
3-Hydroxybenzylamine: Similar structure but lacks the phenolic hydroxyl group.
3-Aminophenol: Similar structure but lacks the aminomethyl group.
4-(Aminomethyl)phenol: Similar structure but the aminomethyl group is attached to the fourth carbon of the benzene ring.
Uniqueness: 3-(Aminomethyl)phenol is unique due to the presence of both the aminomethyl and phenolic groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various applications, from organic synthesis to drug development .
Properties
IUPAC Name |
3-(aminomethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZYADHPGVZMQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902923 | |
Record name | NoName_3499 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90902923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73604-31-6, 73804-31-6 | |
Record name | 3-(aminomethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Hydroxybenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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